Raltegravir-13C6 Potassium Salt
CAS No.: 1391053-33-0
Cat. No.: VC0127258
Molecular Formula: C₁₄¹³C₆H₂₀FKN₆O₅
Molecular Weight: 488.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391053-33-0 |
---|---|
Molecular Formula | C₁₄¹³C₆H₂₀FKN₆O₅ |
Molecular Weight | 488.46 |
Introduction
Chemical Properties and Structure
Raltegravir-13C6 Potassium Salt possesses specific chemical properties that make it valuable for analytical applications:
Property | Value |
---|---|
CAS Number | 1391053-33-0 |
Molecular Formula | C14¹³C6H20FKN6O5 |
Molecular Weight | 488.46 g/mol |
Systematic Name | N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt |
The compound maintains the structural characteristics of the parent raltegravir molecule but incorporates six carbon-13 (¹³C) atoms at specific positions in the molecular framework. This strategic isotopic labeling creates a mass difference that can be detected by mass spectrometric instruments while preserving the chemical behavior of the original compound.
Applications in Analytical Chemistry
Use as Reference Standard
Research Findings and Analytical Methods
Validation Studies
Research has demonstrated the effectiveness of Raltegravir-13C6 Potassium Salt in validated bioanalytical methods. In one notable study, researchers developed and validated an LC-MS/MS assay for the simultaneous measurement of bictegravir (BIC), doravirine (DOR), and raltegravir (RAL) in human plasma . The method employed protein precipitation extraction with isotopically labeled internal standards, including RAL-d6 and 13C6-DOR.
Key validation parameters from this research include:
Parameter | Performance |
---|---|
Linearity | R² > 0.994 across calibration ranges |
Calibration Range (RAL) | 10.0-10,000 ng/mL |
Accuracy | Inter-assay %Bias ≤±8.5 |
Precision | Inter-assay %CV ≤11.4 |
Recovery (RAL) | 97.0%-111% |
Recovery (Internal Standards) | 94.0%-104% (RAL-d6) |
The method validation followed FDA guidance for industry and demonstrated suitability for pharmacokinetic assessments and therapeutic drug monitoring of modern antiretroviral therapy .
Chromatographic and Mass Spectrometry Conditions
When used in LC-MS/MS applications, Raltegravir and its isotopically labeled standards are typically analyzed under the following conditions:
Parameter | Condition |
---|---|
Column | Waters Atlantis T3 C18 (50x2.1mm, 3μm particle size) |
Mobile Phase A | 0.1% formic acid in water |
Mobile Phase B | 0.1% formic acid in acetonitrile |
Flow Rate | 0.500 mL/min |
Column Temperature | 40°C |
Autosampler Temperature | 10°C |
Retention Time (RAL) | 1.04 minutes |
Mass Spectrometer | Triple quadrupole (e.g., API-5000) |
Ionization Mode | Positive ion TurboIonspray |
Source Temperature | 500°C |
Ion Spray Voltage | 4500V |
MRM Transition (RAL) | 446.1/362.0 |
These conditions have been demonstrated to provide reliable and reproducible results for the quantification of raltegravir in human plasma samples, with the isotopically labeled standard used for ensuring analytical accuracy .
Quality control for reference standards like Raltegravir-13C6 Potassium Salt typically includes:
-
Comprehensive analytical characterization (HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR)
-
Purity verification using multiple analytical techniques
-
Certificate of analysis with detailed specifications
-
Batch-to-batch consistency testing
-
Compliance with regulatory requirements
These quality control measures ensure that the reference standard meets the requirements for reliable analytical performance in pharmaceutical and biomedical research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume